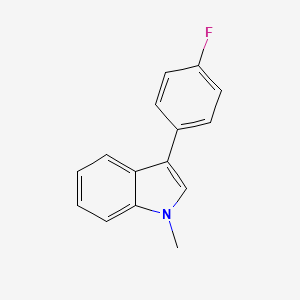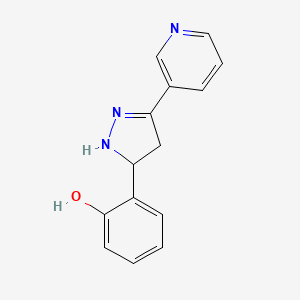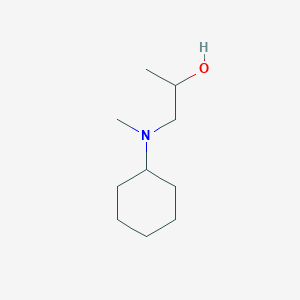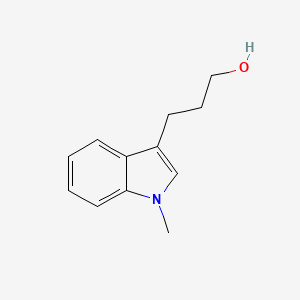
3-(4-fluorophenyl)-1-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-1-methyl-1H-indole is a compound that belongs to the indole family, characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a fluorophenyl group at the 3-position and a methyl group at the 1-position of the indole ring imparts unique chemical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-fluorophenyl)-1-methyl-1H-indole typically involves the reaction of substituted o-iodoaniline with dicarbonyl compounds. This process includes the formation of an imine intermediate, which undergoes cyclization in the presence of a base and a catalytic amount of copper(I) iodide (CuI) . The highest yields are achieved using tetrazole-1-acetic acid as the ligand .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(4-fluorophenyl)-1-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic substitution reactions are common, especially at the nitrogen atom and the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are employed.
Major Products: The major products formed from these reactions include various substituted indoles, hydrogenated indoles, and indole oxides.
Scientific Research Applications
3-(4-fluorophenyl)-1-methyl-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-1-methyl-1H-indole involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain receptors, influencing signal transduction pathways. Its fluorophenyl group enhances its binding affinity to specific targets, leading to pronounced biological effects .
Comparison with Similar Compounds
- 1H-Indole, 3-(4-fluorophenyl)-1-isopropyl-
- 1H-Indole, 3-(4-fluorophenyl)-1-ethyl-
- 1H-Indole, 3-(4-fluorophenyl)-1-benzyl-
Comparison: Compared to its analogs, 3-(4-fluorophenyl)-1-methyl-1H-indole exhibits unique properties due to the presence of the methyl group at the 1-position. This structural variation influences its reactivity, binding affinity, and overall biological activity, making it a compound of significant interest in various fields of research .
Properties
CAS No. |
93957-59-6 |
|---|---|
Molecular Formula |
C15H12FN |
Molecular Weight |
225.26 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-1-methylindole |
InChI |
InChI=1S/C15H12FN/c1-17-10-14(11-6-8-12(16)9-7-11)13-4-2-3-5-15(13)17/h2-10H,1H3 |
InChI Key |
VWODPNVWAQYCLY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diazene, [4-[(6-bromohexyl)oxy]phenyl](4-methylphenyl)-](/img/structure/B8748939.png)
![Tert-butyl 2-hydroxy-2,3-dihydro-1h-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B8748941.png)

![2-Ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B8748965.png)

![N-(4-chlorophenyl)-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide](/img/structure/B8748982.png)

![7-Bromo-2-(6-fluoropyridin-2-YL)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B8748996.png)





